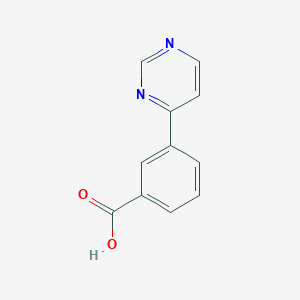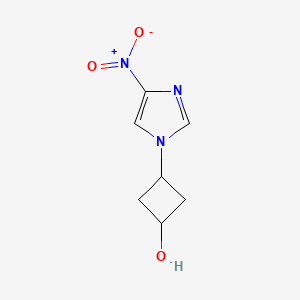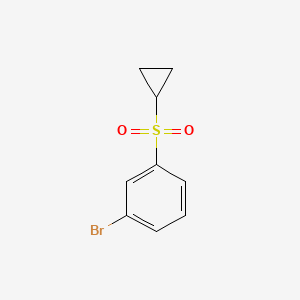
Ácido 3-(pirimidin-4-il)benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrimidin-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyrimidine ring at the 4-position
Aplicaciones Científicas De Investigación
3-(Pyrimidin-4-yl)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target enzymes like tyrosine kinases and histone lysine demethylase (KDM) . These enzymes play crucial roles in cellular signaling and gene expression, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to the active site and preventing the normal enzymatic activity . This interaction can lead to changes in cellular processes controlled by these enzymes.
Result of Action
Similar compounds have been reported to have antileukemia effects , suggesting that 3-(Pyrimidin-4-yl)benzoic acid might also have potential therapeutic applications.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(Pyrimidin-4-yl)benzoic acid .
Análisis Bioquímico
Biochemical Properties
3-(Pyrimidin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with isocitrate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the enzyme’s activity. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context.
Cellular Effects
The effects of 3-(Pyrimidin-4-yl)benzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 3-(Pyrimidin-4-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-(Pyrimidin-4-yl)benzoic acid can change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(Pyrimidin-4-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses can result in cellular damage and impaired organ function.
Metabolic Pathways
3-(Pyrimidin-4-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it has been shown to participate in the pyrimidine synthesis pathway, influencing the production of nucleotides . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Pyrimidin-4-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, it has been observed that the compound can be transported into cells via specific membrane transporters, leading to its accumulation in certain organelles.
Subcellular Localization
The subcellular localization of 3-(Pyrimidin-4-yl)benzoic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-4-yl)benzoic acid typically involves the coupling of a pyrimidine derivative with a benzoic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of 3-(Pyrimidin-4-yl)benzoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is crucial to achieving high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives with additional functional groups.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of nitro or halogenated derivatives of 3-(Pyrimidin-4-yl)benzoic acid.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Pyrimidin-2-yl)benzoic acid
- 3-(Pyrimidin-2-yl)benzoic acid
- 4-(Pyrimidin-4-yl)benzoic acid
Uniqueness
3-(Pyrimidin-4-yl)benzoic acid is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
856905-14-1 |
|---|---|
Fórmula molecular |
C11H9N3O2 |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
3-(5-aminopyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O2/c12-9-5-13-6-14-10(9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16) |
Clave InChI |
OIWCBHPUJKYCJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2 |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















